molecular formula C17H20F2N4O3S B609743 Omarigliptin CAS No. 1226781-44-7

Omarigliptin

Cat. No. B609743
CAS RN: 1226781-44-7
M. Wt: 398.43
InChI Key: MKMPWKUAHLTIBJ-ISTRZQFTSA-N
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Description

Omarigliptin (MK-3102) is a potent, long-acting oral antidiabetic drug of the DPP-4 inhibitor class used for once-weekly treatment of type 2 diabetes . It inhibits DPP-4 to increase incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .


Molecular Structure Analysis

Omarigliptin has a molecular formula of C17H20F2N4O3S and a molecular weight of 398.43 . It is a small-molecule DPP-4 inhibitor .


Physical And Chemical Properties Analysis

Omarigliptin has a molecular formula of C17H20F2N4O3S and a molecular weight of 398.43 . It is soluble in DMSO .

Scientific Research Applications

Treatment of Type 2 Diabetes

Omarigliptin is a once-weekly dipeptidyl peptidase IV (DPP-4) inhibitor used for the treatment of patients with type 2 diabetes . It has been shown to provide significant glucose lowering and is generally well tolerated for up to 78 weeks in patients with type 2 diabetes .

Dose-Related Reductions in HbA1c, PMG, and FPG

Treatment with Omarigliptin for 12 weeks provided dose-related reductions in HbA1c, 2-h postmeal glucose (PMG), and fasting plasma glucose (FPG) . This indicates its potential in managing blood glucose levels in diabetic patients.

Safety and Efficacy

Omarigliptin has been found to be safe and effective in various studies. The incidence of adverse events was similar across dose groups, with a low incidence of symptomatic hypoglycemia and no effect on body weight .

Antioxidant Properties

Omarigliptin has been found to alleviate oxidative toxicity and the production of reactive oxygen species induced by 6-hydroxydopamine (6-OHDA) or rotenone . It also partially attenuated the formation of DPPH radicals and lipid peroxidation, demonstrating the antioxidant properties of Omarigliptin .

Anti-Inflammatory Activity

Omarigliptin exhibited anti-inflammatory activity, blocking inflammatory molecules, such as nitric oxide (NO) and inducible NO synthase, through inhibition of IκBα phosphorylation and NF-κB activation in an Akt-dependent fashion .

Anti-Apoptotic Properties

Omarigliptin decreased the levels of cleaved caspase-3 and Bax and increased the level of Bcl-2, indicating its anti-apoptotic properties . This suggests that Omarigliptin could potentially be used in treatments where apoptosis needs to be controlled.

Potential Treatment for Parkinson’s Disease

Omarigliptin has shown promising effects on several pathological processes associated with Parkinson’s disease (PD). It alleviates neurotoxin-induced oxidative toxicity through Nrf2/HO-1-mediated antioxidant, NF-κB-mediated anti-inflammatory, and anti-apoptotic mechanisms in PC12 cells . This strongly supports the therapeutic potential of Omarigliptin in the treatment of PD .

Add-On Therapy to Metformin

As an add-on therapy to metformin, Omarigliptin was considered noninferior to glimepiride based on the upper bound of the two-sided 95% CI of the between-treatment difference in least-squares (LS) means, for change from baseline in HbA1c levels .

Future Directions

DPP-4 inhibitors like Omarigliptin are gaining attention as a novel class of antidiabetic agents . The safety profiles, as well as future directions including their potential application in improving COVID-19 patient outcomes, have been discussed in detail .

properties

IUPAC Name

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMPWKUAHLTIBJ-ISTRZQFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153678
Record name Omarigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omarigliptin

CAS RN

1226781-44-7
Record name Omarigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omarigliptin [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omarigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Omarigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1226781-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OMARIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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